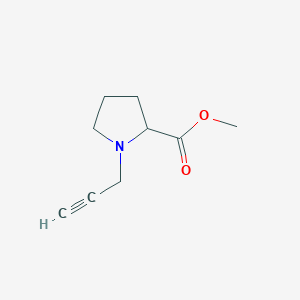

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate

Description

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate (CAS: 1442669-30-8) is a pyrrolidine-based compound with a propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₉H₁₃NO₂, and it has a molecular weight of 167.21 g/mol . This compound is primarily used as a building block in organic synthesis, particularly for introducing propargyl groups into larger molecules. The propargyl moiety’s linear geometry and sp-hybridized carbon make it highly reactive in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Stereochemical variants, such as the (2S)-enantiomer, are commercially available, highlighting its relevance in asymmetric synthesis .

Properties

IUPAC Name |

methyl 1-prop-2-ynylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRNTMCVMHUZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves the following steps:

- Dissolve methyl indole-5-carboxylate and propargyl bromide in toluene.

- Add tetrabutylammonium bromide as a phase-transfer catalyst.

- Stir the mixture vigorously at room temperature for 6 hours.

- Separate the organic layer and wash it with water and brine.

- Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.

- Recrystallize the residue from diisopropyl ether to obtain the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution: It can participate in Sonogashira cross-coupling reactions, which involve the substitution of the propargyl group.

Common Reagents and Conditions

Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.

Substitution: Propargyl bromide and phase-transfer catalysts like tetrabutylammonium bromide are commonly used.

Major Products Formed

Scientific Research Applications

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a synthon in organic synthesis, particularly in Sonogashira cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.

Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate involves its ability to act as a synthon in various chemical reactions. In oxidative reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

The propargyl group distinguishes this compound from other pyrrolidine-2-carboxylate derivatives. Key analogs include:

Key Observations :

- Propargyl Group : Enhances reactivity for conjugation (e.g., CuAAC) but may reduce stability compared to ether or sulfonyl groups.

- Sulfonyl/Amino Groups (e.g., 7c, 7d): Improve hydrogen bonding and target binding, making them suitable for enzyme inhibition .

- Thiol Group (e.g., antiplatelet derivative): Confers redox activity but requires careful handling due to oxidation sensitivity .

Physicochemical Properties

- Melting Points : Propargyl derivatives (e.g., target compound) are often oils (e.g., compound 5a in ), while bulkier analogs (e.g., 7c, 10b) are solids with higher melting points (155–165°C) .

- Lipophilicity : Propargyl and tetrahydropyran substituents increase lipophilicity compared to polar sulfonamide or thiol groups.

Biological Activity

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.2 g/mol |

| IUPAC Name | Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate |

| CAS Number | 103711-16-6 |

The compound features a pyrrolidine ring, which is known for its versatility in biological applications due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The prop-2-yn-1-yl group allows for nucleophilic attacks, leading to the formation of intermediates that can modulate enzyme activity. This modulation can affect various biochemical pathways, making the compound a candidate for therapeutic applications.

Biological Activity and Applications

Research indicates several potential biological activities for this compound:

Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis or function .

Neuropharmacological Effects : The compound has been investigated for its role in neurological disorders. Its ability to modulate neurotransmitter pathways positions it as a potential therapeutic agent for conditions such as depression or anxiety .

Enzyme Inhibition : Studies have shown that methyl 1-(prop-2-yn-1-yl)pyrrolidine derivatives can selectively inhibit specific enzymes, which may lead to their application in drug development aimed at various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Properties :

- Neuropharmacological Investigations :

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.